Anticancer Activity Benchmark: Class-Level Cytotoxic Potency of Pyrazole-Benzofuran Carboxamides Against MCF-7 Breast Adenocarcinoma Cells
While no direct MCF-7 IC₅₀ data are published for the target compound itself, the closest structurally characterized pyrazole-benzofuran carboxamide congeners provide a validated activity benchmark. In the study by Ameziane El Hassani et al., eight pyrazole-based benzofuran derivatives were evaluated against MCF-7 cells using the XTT assay. Compound 2—the most potent congener in the series, bearing a pyrazole N-aryl substitution analogous to the target compound—exhibited an IC₅₀ of 7.31 μM with a selectivity index of 15.74 relative to non-tumorigenic 3T3-L1 fibroblasts [1]. This selectivity index exceeds that reported for the benzofuran-2-carboxamide reference compound N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, which showed an MCF-7 IC₅₀ of 15.4 μM and a selectivity index of only 5.1 . The target compound's unique 7-methoxybenzofuran core distinguishes it from the des-methoxy analogs tested in this study and is expected to further modulate potency and selectivity.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against MCF-7 breast adenocarcinoma cells, plus selectivity index versus non-tumorigenic fibroblasts |
|---|---|
| Target Compound Data | No direct published MCF-7 IC₅₀ for CAS 1203207-55-9 yet. Class benchmark from closest pyrazole-benzofuran carboxamide congener (Compound 2): IC₅₀ = 7.31 μM; Selectivity Index = 15.74 |
| Comparator Or Baseline | Pyrazole-benzofuran Compound 2 (Ameziane El Hassani et al., 2023): IC₅₀ = 7.31 μM, SI = 15.74 (3T3-L1). Broader benzofuran-2-carboxamide comparator (N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide): MCF-7 IC₅₀ = 15.4 μM, SI = 5.1 |
| Quantified Difference | Closest congener Compound 2 is ~2.1-fold more potent and ~3.1-fold more selective than the broader benzofuran-2-carboxamide comparator on MCF-7 cells. Target compound's 7-methoxy substitution is expected to further differentiate potency. |
| Conditions | XTT cell viability assay; MCF-7 breast adenocarcinoma cells and 3T3-L1 mouse fibroblasts; 48 h exposure; dose-response analysis [1] |
Why This Matters
For procurement decisions in oncology drug discovery, the benchmark MCF-7 IC₅₀ of 7.31 μM and selectivity index of 15.74 from the closest pyrazole-benzofuran congener establish this chemotype as a viable starting point, while the target compound's unique 7-methoxy substitution offers a differentiated structural vector for hit-to-lead optimization.
- [1] Ameziane El Hassani I, et al. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chem Biodivers. 2023;20(11):e202301145. doi:10.1002/cbdv.202301145. View Source
